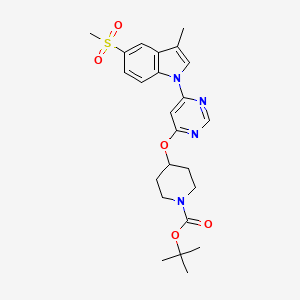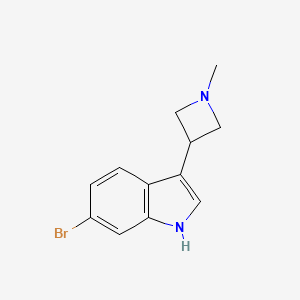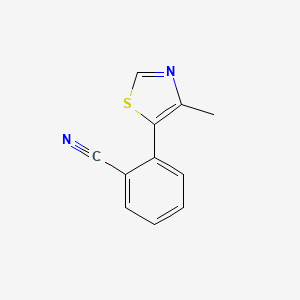
tert-butyl 4-((6-(3-methyl-5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-((6-(3-methyl-5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate is an organic compound with a complex structure that includes a tert-butyl ester, an indole moiety, and a pyrimidine ring
Vorbereitungsmethoden
The synthesis of tert-butyl 4-((6-(3-methyl-5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate involves multiple steps, typically starting with the preparation of the indole and pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The indole moiety can undergo electrophilic substitution reactions, leading to the formation of various substituted indole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-((6-(3-methyl-5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrimidine moieties play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other tert-butyl esters and indole derivatives. Compared to these compounds, tert-butyl 4-((6-(3-methyl-5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- Tert-butyl 4-((6-(3-methyl-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate
- Tert-butyl 4-((6-(5-methylsulfonyl-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate .
Eigenschaften
Molekularformel |
C24H30N4O5S |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
tert-butyl 4-[6-(3-methyl-5-methylsulfonylindol-1-yl)pyrimidin-4-yl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C24H30N4O5S/c1-16-14-28(20-7-6-18(12-19(16)20)34(5,30)31)21-13-22(26-15-25-21)32-17-8-10-27(11-9-17)23(29)33-24(2,3)4/h6-7,12-15,17H,8-11H2,1-5H3 |
InChI-Schlüssel |
BSFZLLKGYNMYGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C2=C1C=C(C=C2)S(=O)(=O)C)C3=CC(=NC=N3)OC4CCN(CC4)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane](/img/structure/B13925216.png)











